molecular formula C10H16O2 B13277587 3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid

3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid

Cat. No.: B13277587
M. Wt: 168.23 g/mol
InChI Key: ZJRASQAUTRHVTF-UHFFFAOYSA-N
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Description

3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid typically involves the cycloaddition reactions of dienes with olefins or acetylenes. One common method is the Diels-Alder reaction, which can produce the bicyclic structure efficiently . The reaction conditions often include the use of a solvent like toluene and a catalyst such as a Lewis acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid is unique due to its specific bicyclic structure and the presence of a propanoic acid group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(7-bicyclo[4.1.0]heptanyl)propanoic acid

InChI

InChI=1S/C10H16O2/c11-10(12)6-5-9-7-3-1-2-4-8(7)9/h7-9H,1-6H2,(H,11,12)

InChI Key

ZJRASQAUTRHVTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2CCC(=O)O

Origin of Product

United States

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